1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea
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Overview
Description
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea is a synthetic organic compound that features a unique combination of an isoxazole ring and a urea moiety The isoxazole ring is a five-membered heterocyclic structure containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3 + 2) cycloaddition reaction between an alkyne and a nitrile oxide.
Attachment of the Propyl Chain: The 3-methylisoxazole is then functionalized with a propyl chain through a substitution reaction, typically using a suitable alkyl halide under basic conditions.
Formation of the Urea Moiety: The final step involves the reaction of the functionalized isoxazole with phenethylamine and an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea can undergo various chemical reactions, including:
Oxidation: The isoxazole ring can be oxidized to form corresponding oxides under specific conditions.
Reduction: The compound can be reduced to form amines or alcohols depending on the reagents used.
Substitution: The propyl and phenethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium azide or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Scientific Research Applications
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: The compound is studied for its potential use in the development of novel materials with unique electronic and optical properties.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
3-(4-Chloro/trifluoromethylphenyl)isoxazol-4-yl Derivatives: These compounds share the isoxazole ring and have been studied for their antifungal activities.
Isoxazole-based Beta-lactamase Inhibitors: Compounds like cloxacillin and dicloxacillin contain the isoxazole ring and are used as antibiotics.
Uniqueness
1-(3-(3-Methylisoxazol-5-yl)propyl)-3-phenethylurea is unique due to its specific combination of the isoxazole ring and urea moiety, which imparts distinct biological and chemical properties .
Properties
IUPAC Name |
1-[3-(3-methyl-1,2-oxazol-5-yl)propyl]-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-13-12-15(21-19-13)8-5-10-17-16(20)18-11-9-14-6-3-2-4-7-14/h2-4,6-7,12H,5,8-11H2,1H3,(H2,17,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUQKLYSKQZQDBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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